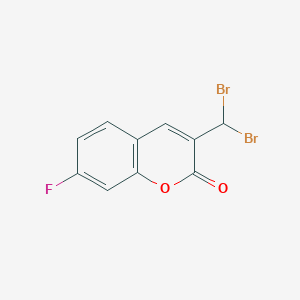
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one is a brominated fluorinated chromone derivative Chromones are a class of organic compounds characterized by a benzopyran-4-one structure, and this particular compound features bromine and fluorine atoms at specific positions on the chromone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one typically involves the bromination of a fluorinated chromone precursor. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is often carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors or batch reactors. The choice of reactor and conditions would depend on factors such as the scale of production, cost efficiency, and safety considerations. The use of automated systems for monitoring and controlling reaction parameters can help optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to remove bromine atoms, typically using reducing agents such as zinc dust or hydrogen gas.
Substitution: Substitution reactions can occur at the bromine positions, where nucleophiles replace bromine atoms. Common nucleophiles include hydroxide ions, alkoxides, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Zinc dust, hydrogen gas (H₂), and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and various amines are used as nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Bromine-free derivatives, such as hydroxylated or amino derivatives.
Substitution Products: Derivatives with different functional groups replacing bromine atoms.
Wissenschaftliche Forschungsanwendungen
3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromone derivatives with potential biological activity.
Biology: It serves as a probe in biological studies to investigate the interaction of chromone derivatives with various biomolecules and cellular targets.
Medicine: The compound has shown potential in medicinal chemistry, where it is evaluated for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.
Wirkmechanismus
The mechanism by which 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)-7-fluoro-2H-chromen-2-one: Similar structure but with only one bromine atom.
3,7-Dibromochromen-2-one: Similar structure but without the fluorine atom.
7-Fluoro-2H-chromen-2-one: Similar structure but without bromine atoms.
Uniqueness: 3-(Dibromomethyl)-7-fluoro-2H-chromen-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these halogens provides a distinct profile that can be exploited in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields
Eigenschaften
IUPAC Name |
3-(dibromomethyl)-7-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2FO2/c11-9(12)7-3-5-1-2-6(13)4-8(5)15-10(7)14/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPXNPILMGQNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8092074.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B8092079.png)
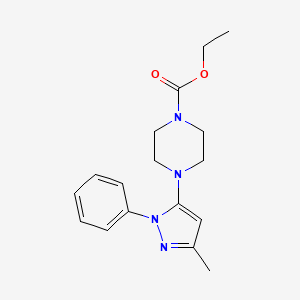
![3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid](/img/structure/B8092094.png)
![[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8092102.png)
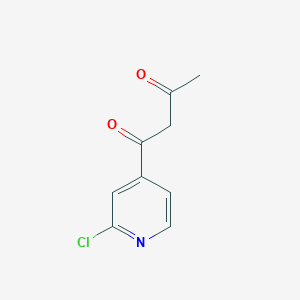

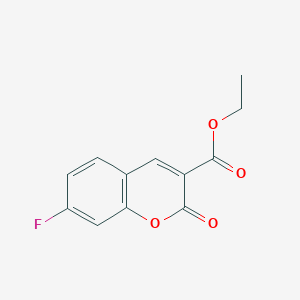
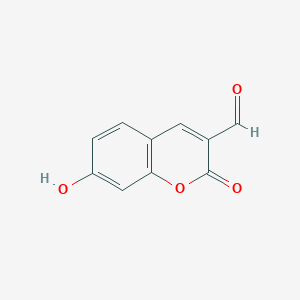
![3-(N-(1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfamoyl)benzoic acid](/img/structure/B8092162.png)
![(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B8092169.png)
![4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride](/img/structure/B8092171.png)
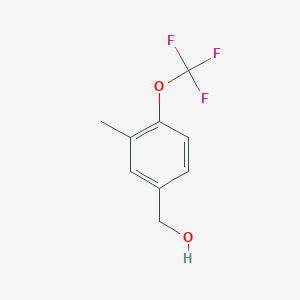
![tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8092187.png)
